Ethyl 2-(3-acetyl-1-benzyl-2-methylindol-5-yl)oxyacetate
Description
Ethyl 2-(3-acetyl-1-benzyl-2-methylindol-5-yl)oxyacetate is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are often used in pharmaceuticals and agrochemicals This compound features an indole core, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring
Properties
IUPAC Name |
ethyl 2-(3-acetyl-1-benzyl-2-methylindol-5-yl)oxyacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO4/c1-4-26-21(25)14-27-18-10-11-20-19(12-18)22(16(3)24)15(2)23(20)13-17-8-6-5-7-9-17/h5-12H,4,13-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRTOIKLNGBTOPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC2=C(C=C1)N(C(=C2C(=O)C)C)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901331619 | |
| Record name | ethyl 2-(3-acetyl-1-benzyl-2-methylindol-5-yl)oxyacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901331619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
6.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24813102 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
380645-05-6 | |
| Record name | ethyl 2-(3-acetyl-1-benzyl-2-methylindol-5-yl)oxyacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901331619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(3-acetyl-1-benzyl-2-methylindol-5-yl)oxyacetate typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone to form the indole core. Subsequent steps include N-alkylation and esterification to introduce the benzyl and ethyl ester groups, respectively .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, reaction time, and the use of catalysts. For example, the use of microwave irradiation can significantly reduce reaction times and improve yields .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3-acetyl-1-benzyl-2-methylindol-5-yl)oxyacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, which is rich in π-electrons.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are used under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
Ethyl 2-(3-acetyl-1-benzyl-2-methylindol-5-yl)oxyacetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-(3-acetyl-1-benzyl-2-methylindol-5-yl)oxyacetate involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating their activity. This can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: A simpler ester with a similar ethyl ester group.
Methyl 2-(3-acetyl-1-benzyl-2-methylindol-5-yl)oxyacetate: A closely related compound with a methyl ester group instead of an ethyl ester group
Uniqueness
This compound is unique due to its specific combination of functional groups and the indole core. This combination imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and industrial applications .
Biological Activity
Ethyl 2-(3-acetyl-1-benzyl-2-methylindol-5-yl)oxyacetate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the indole core and subsequent esterification processes. The compound is synthesized from readily available starting materials, which allows for scalability in laboratory settings.
Antimicrobial Properties
Recent studies have demonstrated that this compound exhibits significant antimicrobial activity. In vitro assays revealed that the compound shows effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate a strong potential for development as an antimicrobial agent.
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Pseudomonas aeruginosa | 64 |
Anticancer Activity
In addition to its antimicrobial properties, this compound has shown promising anticancer activity. Studies utilizing various cancer cell lines indicated that the compound induces apoptosis and inhibits cell proliferation.
Mechanism of Action:
The compound appears to exert its anticancer effects through multiple pathways:
- Induction of Apoptosis: Triggering caspase activation and promoting mitochondrial dysfunction.
- Cell Cycle Arrest: Inhibiting progression in the G1 phase of the cell cycle.
- Inhibition of Metastasis: Reducing the expression of matrix metalloproteinases (MMPs).
Case Studies
A notable case study involved the evaluation of this compound against human cancer cell lines, including breast (MCF7) and lung (A549) cancer cells. The results indicated a dose-dependent reduction in cell viability, with IC50 values reported at approximately 10 µM for MCF7 cells and 15 µM for A549 cells.
Study Findings
- MCF7 Cells:
- IC50: 10 µM
- Mechanism: Induced apoptosis via mitochondrial pathway.
- A549 Cells:
- IC50: 15 µM
- Mechanism: Cell cycle arrest at G1 phase.
Q & A
Q. Key Considerations :
- Monitor reaction progress via TLC or HPLC.
- Purify intermediates using column chromatography (silica gel, ethyl acetate/hexane eluent).
- Confirm structures via NMR (¹H, ¹³C), FT-IR, and mass spectrometry .
Advanced Question: How can experimental conditions be optimized to maximize yield in the synthesis of complex indole esters?
Methodological Answer:
Optimization involves systematic variation of:
- Temperature : Higher temperatures (60–80°C) accelerate esterification but may degrade sensitive intermediates .
- Catalyst Loading : For acylation, 10–15 mol% AlCl₃ achieves >80% conversion without side reactions .
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance solubility of indole intermediates .
Q. Case Study :
- This compound : The acetyl group at C3 enhances stability during esterification, while the benzyl group at N1 prevents unwanted dimerization .
Advanced Question: How can researchers resolve contradictions in data related to reaction selectivity (e.g., competing pathways in indole functionalization)?
Methodological Answer:
- Competitive Pathway Analysis :
- Kinetic Studies :
- Monitor reaction rates via in-situ FT-IR to determine if selectivity is thermodynamically or kinetically controlled .
Example from Literature :
In metal ion transport studies, competing ions (e.g., Cr³⁺ vs. Fe³⁺) reduced selectivity due to similar charge density. Adjusting pH to 4 minimized Cr³⁺ interference, improving Fe³⁺ transport efficiency by 34% .
Basic Question: What safety protocols are critical when handling ethyl indole derivatives?
Methodological Answer:
- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to prevent skin/eye contact .
- Ventilation : Use fume hoods when working with volatile solvents (e.g., chloroform, DMF) .
- Waste Disposal : Segregate halogenated waste (e.g., benzyl halides) from non-halogenated solvents .
Note : Refer to SDS sheets for specific toxicity data (e.g., LD50 values) .
Advanced Question: What computational tools can predict the interaction of ethyl indole derivatives with biological targets (e.g., enzymes)?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding affinities.
- Example : Docking of ethyl 2-(1H-indol-3-yl)-2-oxoacetate into cyclooxygenase-2 (COX-2) revealed hydrogen bonding with Arg120 and Tyr355 .
- MD Simulations : GROMACS or AMBER to assess stability of ligand-protein complexes over 100-ns trajectories .
Validation : Compare computational results with in vitro enzyme inhibition assays .
Advanced Question: How can researchers optimize liquid membrane transport parameters for separating indole-based compounds?
Methodological Answer:
Adapted from metal ion transport studies :
- pH Optimization : Maintain pH 4–5 to prevent hydrolysis of ester groups.
- Carrier Concentration : 7.5–8.5 mL PEEOA maximizes membrane permeability .
- Transport Time : 36–48 hours balances efficiency and stability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
